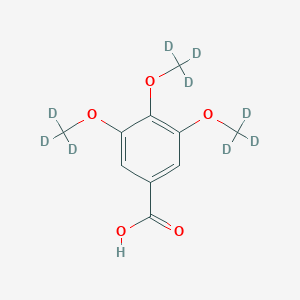

3,4,5-Trimethoxybenzoic Acid-d9

Description

Overview of 3,4,5-Trimethoxybenzoic Acid-d9 as a Model Deuterated Chemical Entity

A noteworthy example of a deuterated compound utilized in research is this compound. This compound is the deuterated analog of 3,4,5-Trimethoxybenzoic acid, a substance used as a pharmaceutical and organic synthesis intermediate. chembk.comchemicalbook.com The "-d9" designation indicates that nine hydrogen atoms in the three methoxy (B1213986) groups of the molecule have been replaced with deuterium (B1214612) atoms. pharmaffiliates.comlgcstandards.com

This specific deuteration makes this compound a valuable tool, particularly as a labeled metabolite and an internal standard in analytical chemistry. pharmaffiliates.comcymitquimica.comncats.io Its use in conjunction with its non-deuterated counterpart allows for precise quantification in various experimental setups. The known stability and well-defined mass shift of this compound make it an ideal reference material for developing and validating analytical methods. aquigenbio.com

Chemical and Physical Properties of 3,4,5-Trimethoxybenzoic Acid and its Deuterated Analog

The utility of this compound in research is intrinsically linked to its specific chemical and physical properties, which are compared to its non-deuterated form in the table below.

Table 1: Physicochemical Properties of 3,4,5-Trimethoxybenzoic Acid and this compound

| Property | 3,4,5-Trimethoxybenzoic Acid | This compound |

| Chemical Formula | C₁₀H₁₂O₅ nih.gov | C₁₀H₃D₉O₅ pharmaffiliates.comcymitquimica.com |

| Molecular Weight | 212.20 g/mol nih.gov | 221.25 g/mol pharmaffiliates.comlgcstandards.com |

| CAS Number | 118-41-2 nih.gov | 84759-05-7 pharmaffiliates.comlgcstandards.com |

| Appearance | White to beige crystalline powder chemicalbook.comnih.gov | Not explicitly stated, but assumed to be similar to the non-deuterated form. |

| Melting Point | 168-171 °C chembk.comchemicalbook.com | Not available in searched sources. |

| Boiling Point | 225-227 °C at 10 mmHg chembk.comchemicalbook.com | Not available in searched sources. |

| Solubility | Slightly soluble in water; soluble in ethanol (B145695), ether, and chloroform. chembk.com | Not available in searched sources, but likely similar to the non-deuterated form. |

Research Applications of this compound

The primary application of this compound is as a labeled internal standard for the quantification of its non-deuterated analog, 3,4,5-Trimethoxybenzoic acid. ncats.io The latter is a known metabolite of the drug Trimebutine. pharmaffiliates.comcymitquimica.com By adding a known amount of the deuterated standard to a sample, researchers can accurately determine the concentration of the unlabeled analyte using mass spectrometry, correcting for any sample loss during preparation and analysis.

This technique is fundamental in pharmacokinetic studies, where understanding the metabolic fate of drugs is critical. The use of a stable isotope-labeled internal standard like this compound ensures the high precision and accuracy required for regulatory submissions and clinical research. aquigenbio.com

Compound Information

Structure

2D Structure

Propriétés

IUPAC Name |

3,4,5-tris(trideuteriomethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-13-7-4-6(10(11)12)5-8(14-2)9(7)15-3/h4-5H,1-3H3,(H,11,12)/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSOFNCYXJUNBT-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481383 | |

| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84759-05-7 | |

| Record name | 3,4,5-Trimethoxybenzoic Acid-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Deuterium Incorporation Methodologies for 3,4,5 Trimethoxybenzoic Acid D9

Regioselective and Stereoselective Deuteration Approaches

The primary methods for introducing deuterium (B1214612) into the 3,4,5-Trimethoxybenzoic Acid structure involve either building the molecule with deuterated precursors or exchanging protons for deuterons on the final molecule.

Deuterated Methylation of Gallic Acid Derivatives

A common and effective strategy for synthesizing 3,4,5-Trimethoxybenzoic Acid-d9 is through the deuterated methylation of gallic acid (3,4,5-trihydroxybenzoic acid). benchchem.comwikipedia.org This approach offers high regioselectivity, as the deuterium atoms are specifically incorporated into the three methoxy (B1213986) groups.

The general process involves the reaction of gallic acid with a deuterated methylating agent in the presence of a base. benchchem.com The base deprotonates the hydroxyl groups of gallic acid, forming phenolate (B1203915) ions that are more nucleophilic and readily react with the methylating agent. benchchem.com To achieve the desired d9 isotopologue, where all nine hydrogen atoms of the three methoxy groups are replaced by deuterium, a deuterated methylating agent such as dimethyl sulfate-d6 or methyl iodide-d3 is used. benchchem.com

The reaction is typically carried out under alkaline conditions, often using a base like sodium hydroxide. To maximize deuterium incorporation and prevent back-exchange, it is advantageous to use a deuterated base (e.g., sodium hydroxide-d, NaOD) and a deuterated solvent (e.g., D₂O). benchchem.com

Hydrogen/Deuterium Exchange Reactions

Hydrogen/Deuterium (H/D) exchange reactions provide an alternative route to introduce deuterium into organic molecules. wikipedia.orgnih.gov These reactions can be catalyzed by acids, bases, or metals. nih.govresearchgate.net For aromatic compounds like 3,4,5-Trimethoxybenzoic Acid, acid-catalyzed H/D exchange is a common method. nih.gov

The process typically involves exposing the substrate to a deuterium source, such as deuterated water (D₂O), deuterated acids, or deuterated organic solvents, often under elevated temperatures. nih.govnih.gov The efficiency of the exchange depends on the pH and the stability of the substrate under the reaction conditions. wikipedia.orgnih.gov While this method can be effective, achieving high levels of site-specific deuteration can be challenging and may result in a mixture of isotopologues.

Precursors and Deuterating Reagents in the Synthesis of this compound

The selection of appropriate precursors and deuterating reagents is critical for the successful synthesis of this compound with high isotopic purity.

The primary precursor for the most common synthetic route is Gallic Acid (3,4,5-trihydroxybenzoic acid). benchchem.comsigmaaldrich.com For introducing the deuterated methyl groups, the following reagents are frequently employed:

Dimethyl sulfate-d6 ((CD₃)₂SO₄) : A powerful and efficient methylating agent. benchchem.com

Methyl iodide-d3 (CD₃I) : Another effective reagent for methylation. benchchem.com

Deuterated Methanol (CD₃OD) : Can be used as a source of the deuterated methyl group, particularly in acid-catalyzed reactions. benchchem.com

To maintain a deuterium-rich environment and prevent isotopic dilution, other deuterated reagents and solvents are also important:

Sodium hydroxide-d (NaOD) : Used as a base in the methylation of gallic acid. benchchem.com

Deuterated Water (D₂O) : Often used as a solvent to minimize the presence of protons that could exchange with deuterium. benchchem.comwikipedia.orgnih.gov

Deuterated Solvents (e.g., THF-d8) : Anhydrous deuterated solvents can help prevent proton-deuterium exchange. benchchem.com

| Precursor/Reagent | Chemical Formula | Role in Synthesis |

| Gallic Acid | C₇H₆O₅ | Starting material with the core benzoic acid structure. benchchem.comsigmaaldrich.com |

| Dimethyl sulfate-d6 | (CD₃)₂SO₄ | Provides the deuterated methyl groups. benchchem.com |

| Methyl iodide-d3 | CD₃I | Alternative deuterated methylating agent. benchchem.com |

| Deuterated Methanol | CD₃OD | Source of deuterated methyl groups. benchchem.com |

| Sodium hydroxide-d | NaOD | Base to facilitate the methylation reaction. benchchem.com |

| Deuterated Water | D₂O | Solvent and deuterium source. benchchem.comwikipedia.orgnih.gov |

Optimization of Deuterium Enrichment and Isotopic Purity

Achieving high isotopic enrichment (ideally ≥99.5% deuterium) is crucial for the utility of this compound as an internal standard. benchchem.com This requires careful optimization of both the synthesis and purification processes.

Advanced Purification Techniques for Isotopically Labeled Compounds

After synthesis, the crude product contains the desired deuterated compound along with potential impurities, including partially deuterated species and unreacted starting materials. Advanced purification techniques are therefore essential.

Crystallization : This is a fundamental technique for purifying solid compounds. Recrystallization from appropriate solvents, such as ethanol (B145695) or chloroform-petroleum ether mixtures, can significantly enhance the purity of the final product. benchchem.com A specific patented method for purifying the non-deuterated 3,4,5-Trimethoxybenzoic acid involves dissolving the crude product in methylene (B1212753) chloride, followed by cooling to induce crystallization, pressure filtration, and vacuum drying to obtain a high-purity product. google.com This process could be adapted for the deuterated analogue.

Chromatography : Techniques like High-Performance Liquid Chromatography (HPLC) are powerful for separating compounds with very similar structures, including isotopologues. researchgate.net Preparative HPLC can be used to isolate the d9 compound with very high isotopic purity.

Mass Spectrometry : While primarily an analytical tool, mass spectrometry is used to assess the isotopic enrichment of the purified product. benchchem.comnih.gov

Strategies for Preventing Deuterium-Hydrogen Exchange during Synthesis and Storage

Undesired deuterium-hydrogen back-exchange can compromise the isotopic purity of the final product. wikipedia.orgnih.gov Several strategies can be employed to minimize this issue.

Use of Anhydrous and Deuterated Solvents : Performing the reaction in anhydrous and deuterated solvents minimizes the presence of exchangeable protons. benchchem.com

Control of pH : The rate of H/D exchange is pH-dependent. wikipedia.org After synthesis, quenching the reaction by adjusting the pH to a range where the exchange rate is minimal (e.g., pH 2.5-4.5) can help preserve the deuterium labeling during workup and analysis. wikipedia.orgnih.gov

Rapid Workup and Low Temperatures : Minimizing the time the deuterated compound is exposed to protic environments and performing purification steps at low temperatures can reduce the extent of back-exchange. wikipedia.orgresearchgate.net For instance, HPLC separations are often carried out at low temperatures. wikipedia.org

Proper Storage : The purified this compound should be stored in a dry, inert atmosphere to prevent the gradual loss of deuterium over time. aquigenbio.com

Advanced Analytical Characterization of 3,4,5 Trimethoxybenzoic Acid D9

Mass Spectrometry-Based Techniques for Isotopic Purity and Abundance Determination

Mass spectrometry (MS) is a cornerstone for the analysis of isotopically labeled compounds like 3,4,5-Trimethoxybenzoic Acid-d9. It provides invaluable information on isotopic purity, enrichment, and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Isotopic Enrichment Evaluation

High-resolution mass spectrometry (HRMS) is instrumental in determining the isotopic purity and enrichment of deuterated compounds. nih.govresearchgate.net This technique can distinguish between isotopologues, which are molecules that differ only in their isotopic composition. nih.gov By accurately measuring the mass-to-charge ratio (m/z) of the ions, HRMS can separate the signals of the deuterated compound from its non-deuterated counterpart and other isotopic variants. researchgate.netresearchgate.net

The isotopic enrichment of this compound can be calculated by comparing the relative abundances of the H/D isotopolog ions. nih.gov This method has been shown to provide consistent and accurate isotopic purity values that align well with certified standards. nih.gov The high sensitivity and low sample consumption of ESI-HRMS make it an efficient and cost-effective method for this purpose. nih.gov

Table 1: Representative Isotopologues of 3,4,5-Trimethoxybenzoic Acid and their Theoretical Masses

| Isotopologue | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Unlabeled | C₁₀H₁₂O₅ | 212.0685 |

| d9-labeled | C₁₀H₃D₉O₅ | 221.1250 |

This table showcases the mass difference between the unlabeled and the fully deuterated (d9) form of 3,4,5-Trimethoxybenzoic Acid, which is readily distinguishable by HRMS.

Tandem Mass Spectrometry Approaches for Fragment Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by analyzing the fragmentation patterns of a selected precursor ion. nih.gov When this compound is subjected to collision-induced dissociation (CID), it breaks down into characteristic product ions. By comparing the fragmentation patterns of the deuterated and non-deuterated compounds, the positions of the deuterium (B1214612) labels can be confirmed. researchgate.net

For benzoic acid derivatives, fragmentation often involves the loss of the carboxylic acid group and subsequent cleavages of the methoxy (B1213986) groups. researchgate.net In the case of the d9 variant, the masses of the fragments containing the deuterated methoxy groups will be shifted accordingly, providing unambiguous evidence of the labeling.

Quantitative Mass Spectrometry for Trace Analysis and Internal Standardization

Deuterated compounds like this compound are widely used as internal standards in quantitative mass spectrometry. rsc.orgnih.govresearchgate.net The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). scispace.com This is because the SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. scispace.com

By adding a known amount of this compound to a sample, the concentration of the unlabeled analyte can be accurately determined by measuring the ratio of their respective signals. mdpi.com This isotope dilution mass spectrometry (IDMS) approach corrects for sample loss during preparation and variability in instrument response. researchgate.net

A potential challenge in using deuterated internal standards is the possibility of isotopic interference. nih.govnih.govacs.org This can occur when naturally occurring heavy isotopes in the analyte contribute to the signal of the internal standard, or when the internal standard contains a small amount of the unlabeled analyte as an impurity. nih.govresearchgate.net This "cross-talk" can lead to non-linear calibration curves and biased quantitative results. nih.govacs.org

For compounds with a higher molecular weight or those containing elements with significant natural isotopic abundance, this interference becomes more pronounced. nih.govacs.org To address this, nonlinear calibration functions can be employed to correct for these interferences, leading to more accurate quantitation. nih.govresearchgate.netacs.org It is also crucial to use internal standards with a very high degree of deuterium incorporation to minimize this effect. researchgate.net

Nuclear Magnetic Resonance Spectroscopy for Positional Deuterium Labeling and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structural integrity and determining the precise location of deuterium atoms within a molecule. rsc.org

Deuterium Nuclear Magnetic Resonance (2H NMR) for Direct Detection and Quantitation

Deuterium (²H) NMR spectroscopy allows for the direct detection and quantitation of deuterium nuclei in a molecule. nih.govliposomes.ca While less sensitive than proton (¹H) NMR, ²H NMR provides a direct signature of the deuterium labels. utoronto.ca In the case of this compound, the ²H NMR spectrum would show signals corresponding to the deuterium atoms in the three methoxy groups.

The chemical shifts in the ²H NMR spectrum can confirm that the deuterium atoms are in the expected positions. Furthermore, the relative integration of the signals can provide a measure of the deuterium enrichment at each labeled site. core.ac.uk While ²H NMR can be challenging due to broader linewidths and lower sensitivity, it offers an unambiguous method for characterizing the positional labeling of deuterated compounds. utoronto.ca

Table 2: Summary of Analytical Techniques for this compound Characterization

| Technique | Information Provided |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity and enrichment |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and confirmation of label position |

| Quantitative Mass Spectrometry (LC-MS) | Accurate concentration measurement using as an internal standard |

| Deuterium Nuclear Magnetic Resonance (²H NMR) | Direct detection, quantitation, and positional verification of deuterium labels |

Multidimensional NMR Techniques for Structural Integrity and Site-Specific Labeling Assessment

In the case of this compound, the nine deuterium atoms replace the hydrogen atoms of the three methoxy groups. lgcstandards.com Standard one-dimensional (1D) ¹H NMR is the first step in this analysis. A comparison with the spectrum of the unlabeled (d0) analogue would show the complete absence of the characteristic proton signals for the methoxy groups. The only remaining signals in the ¹H spectrum would be from the two aromatic protons on the benzene (B151609) ring and the acidic proton of the carboxylic acid group, unless the latter is exchanged in a deuterated solvent like DMSO-d6.

To confirm structural integrity and site-specific labeling, several multidimensional NMR experiments are employed:

²H (Deuterium) NMR: A direct method to observe the deuterium nuclei. For this compound, this spectrum would show a signal in the region expected for methoxy groups, confirming the presence of deuterium at these positions.

¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, the carbons attached to deuterium (the three methoxy carbons) exhibit a characteristic multiplet splitting pattern due to the carbon-deuterium (C-D) coupling. This provides definitive evidence of deuterium labeling at these specific carbon atoms. The signals for the aromatic and carboxyl carbons would remain singlets.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates directly bonded carbon and proton nuclei. In an HSQC spectrum of this compound, cross-peaks corresponding to the methoxy protons and carbons would be absent, while correlations for the aromatic C-H bonds would be present.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between carbons and protons that are two or three bonds apart. It is crucial for confirming the connectivity of the entire molecule. For instance, correlations would be observed from the aromatic protons to the surrounding quaternary and methoxy carbons, confirming the substitution pattern on the benzene ring.

The combination of these techniques provides a comprehensive and definitive assessment of the molecular structure, ensuring that the deuterium labels are exclusively located on the three methoxy groups and that the core benzoic acid structure is intact.

Table 1: Comparative ¹H and ¹³C NMR Data for 3,4,5-Trimethoxybenzoic Acid (d0) and this compound

| Atom/Group | Compound Form | Technique | Expected Chemical Shift (δ) / Observation |

| Aromatic Protons (H-2, H-6) | d0 | ¹H NMR | ~7.2 ppm (singlet) |

| d9 | ¹H NMR | ~7.2 ppm (singlet) | |

| Methoxy Protons (3x -OCH₃) | d0 | ¹H NMR | ~3.7-3.8 ppm (singlet, 9H) |

| d9 | ¹H NMR | Signal Absent | |

| Carboxyl Proton (-COOH) | d0 / d9 | ¹H NMR | Broad signal, variable position (e.g., ~12.9 ppm in DMSO-d6) |

| Aromatic Carbons (C-2, C-6) | d0 / d9 | ¹³C NMR | ~107 ppm |

| Methoxy Carbons (3x -OCH₃) | d0 | ¹³C NMR | ~56 ppm (para), ~60 ppm (meta) |

| d9 | ¹³C NMR | ~56 ppm, ~60 ppm (multiplet due to C-D coupling) | |

| Carboxyl Carbon (-COOH) | d0 / d9 | ¹³C NMR | ~167 ppm |

Note: Exact chemical shifts can vary based on the solvent and concentration.

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopomer and Isotopologue Distinction

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely precise information about the three-dimensional structure of a molecule. brightspec.com It measures the frequencies of transitions between quantized rotational energy levels, which are determined by the molecule's principal moments of inertia. Because the moments of inertia are a direct function of the atomic masses and their positions within the molecule, MRR is exceptionally sensitive to isotopic substitution. brightspec.com

The key advantages of MRR in this context are:

Unambiguous Identification: The MRR spectrum of this compound is a unique fingerprint. It can be accurately predicted from its quantum chemical structure, and this prediction can be matched to the experimental spectrum for unequivocal identification without needing a physical reference standard. brightspec.com

Isotopologue Purity Assessment: A sample of this compound may contain residual, partially deuterated species (e.g., d8, d7) or the unlabeled (d0) compound as impurities. Each of these isotopologues has a distinct set of rotational constants and, therefore, a unique and predictable rotational spectrum. MRR can resolve the spectra of these different species in a complex mixture, allowing for precise quantification of the isotopic purity of the d9 compound.

This capability makes MRR an ideal technique for quality control, ensuring that the isotopic labeling is not only present but has been incorporated to the desired level of enrichment (e.g., 99 atom % D). lgcstandards.com

Table 2: Theoretical Distinction of 3,4,5-Trimethoxybenzoic Acid Isotopologues by MRR

| Isotopologue | Description | Effect on Moment of Inertia | MRR Spectrum |

| 3,4,5-Trimethoxybenzoic Acid-d0 | Unlabeled compound | Baseline | Unique, predictable spectrum |

| 3,4,5-Trimethoxybenzoic Acid-d3 | One methoxy group deuterated | Significant change from d0 | Distinctly different from d0 spectrum |

| 3,4,5-Trimethoxybenzoic Acid-d6 | Two methoxy groups deuterated | Significant change from d3 | Distinctly different from d3 spectrum |

| This compound | All three methoxy groups deuterated | Significant change from d6 | Distinctly different from all other isotopologues |

Chromatographic Separation Techniques in Conjunction with Spectroscopic Detection

Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) is a premier analytical technique for the characterization of isotopically labeled standards like this compound. This hyphenated technique combines the powerful separation capabilities of liquid chromatography with the high sensitivity and mass accuracy of HRMS.

The process involves several key steps:

Chromatographic Separation: The sample is first introduced into a liquid chromatograph. A reversed-phase column, such as a C18, is typically used to separate the target analyte, this compound, from any non-isomeric impurities, synthesis byproducts, or formulation components. ufz.deresearchgate.net The mobile phase often consists of an acidified water and organic solvent (e.g., acetonitrile) gradient. ufz.de

Ionization: As the analyte elutes from the column, it enters the electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions, typically protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. For this compound, the resulting ion would be C₁₀H₃D₉O₅ + H⁺ or C₁₀H₃D₉O₅ - H⁻.

High-Resolution Mass Detection: The ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument. These analyzers can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places). This allows for the determination of the analyte's elemental formula. For this compound, the expected accurate mass of the neutral molecule is approximately 221.125 Da. lgcstandards.com HRMS can confirm this mass, providing definitive proof of the incorporation of nine deuterium atoms and distinguishing it from the unlabeled compound (C₁₀H₁₂O₅, accurate mass ~212.0685 Da). ufz.de

LC-HRMS is crucial for confirming identity, assessing isotopic enrichment, and quantifying the compound in complex matrices, making it a vital tool in metabolic research and quantitative analysis where the deuterated compound is used as an internal standard.

Table 3: Typical LC-ESI-HRMS Parameters for the Analysis of this compound

| Parameter | Description/Value | Reference |

| LC Column | Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18) | ufz.de |

| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | ufz.de |

| Ionization Mode | ESI Positive or Negative | ufz.de |

| Precursor Ion (Positive Mode) | [M+H]⁺, m/z ~222.13 | lgcstandards.comufz.de |

| Precursor Ion (Negative Mode) | [M-H]⁻, m/z ~220.12 | |

| Accurate Mass (Neutral) | 221.125 Da | lgcstandards.com |

| Detection | High-Resolution Mass Spectrometry (e.g., QTOF) | ufz.de |

Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are fundamental chromatographic techniques used to assess the chemical purity of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the industry standard for quantitative purity analysis. For this compound, a reversed-phase HPLC method coupled with a UV detector is typically employed. The compound possesses a chromophore (the benzene ring) that allows for sensitive detection at a specific wavelength. The analysis provides a chromatogram where the area of the peak corresponding to this compound is compared to the total area of all peaks. This allows for a precise calculation of chemical purity, which is often specified to be very high (e.g., ≥98% or ≥99.9%). lgcstandards.comthermofisher.com This method effectively separates the target compound from organic impurities that may have arisen during synthesis or degradation.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and more cost-effective technique used for qualitative purity assessment. nih.gov A small amount of the sample is spotted onto a stationary phase (typically a silica (B1680970) gel plate). The plate is then developed in a chamber containing a suitable mobile phase (a solvent or mixture of solvents). The components of the sample travel up the plate at different rates depending on their affinity for the stationary and mobile phases. After development, the plate is visualized (often under UV light). The purity is assessed by observing the number of spots; a pure sample should ideally show only a single spot. TLC is an excellent tool for monitoring the progress of a chemical reaction or for a quick purity check before more rigorous analysis by HPLC. nih.govsigmaaldrich.com

Table 4: Typical Chromatographic Conditions for Purity Assessment

| Technique | Parameter | Typical Conditions | Purpose |

| HPLC | Column | Reversed-Phase C18 | Separation based on polarity |

| Mobile Phase | Acetonitrile/Water gradient with acid (e.g., formic or acetic acid) | Elution of the compound | |

| Detector | UV Spectrophotometer | Quantitative detection | |

| Purity Specification | ≥98% - 99.9% | Quantitative chemical purity | |

| TLC | Stationary Phase | Silica Gel Plate | Adsorbent for separation |

| Mobile Phase | Mixture of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | Component separation | |

| Detection | UV light (254 nm) | Qualitative visualization of spots | |

| Purity Indication | A single spot indicates high purity | Qualitative purity check |

Applications of 3,4,5 Trimethoxybenzoic Acid D9 in Mechanistic and Quantitative Chemical Research

Elucidation of Reaction Mechanisms Through Kinetic Isotope Effects (KIEs)

The study of kinetic isotope effects (KIEs) is a powerful method for determining the mechanisms of chemical reactions, including identifying rate-determining steps and characterizing transition states. The substitution of hydro libretexts.orglibretexts.orggen with deuterium (B1214612) in 3,4,5-Trimethoxybenzoic Acid-d9 provides a means to probe these mechanistic details.

Primary and Secondary Kinetic Isotope Effects of Deuteration

Kinetic isotope effects are categorized as either primary or secondary. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. Conversely, a secondary K libretexts.orgdifferencebetween.comIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step.

The magnitude of the pri libretexts.orgdifferencebetween.comprinceton.edumary KIE (kH/kD) for C-H bond cleavage is typically in the range of 1 to 8. This significant effect i libretexts.orglibretexts.orgs due to the large percentage mass change between hydrogen and deuterium, which affects the zero-point energy of the C-H versus the C-D bond. Secondary KIEs are genera libretexts.orgyoutube.comlly smaller, with values for deuterium substitution often falling between 0.8 and 1.2. These smaller effects can wikipedia.orgepfl.ch still provide valuable information about changes in hybridization or hyperconjugation at the transition state.

| Isotope Effect Type | princeton.eduepfl.chDescription | Typical kH/kD Value Range | Information Gained |

| Primary KIE | Isotopic substitution at the site of bond cleavage in the rate-determining step. | 1 to 8 | Indicates that libretexts.orgdifferencebetween.com the C-H libretexts.orglibretexts.orgbond is broken in the rate-limiting step. |

| Secondary KIE | Isotopic substitution at a position adjacent to the reacting center. | 0.8 to 1.2 | Provides i libretexts.orgdifferencebetween.comnsight into c wikipedia.orgepfl.chhanges in the transition state, such as rehybridization. |

Influenceprinceton.eduepfl.chof Deuterium on Bond Breaking and Reaction Rates

The fundamental reason for the kinetic isotope effect is the difference in bond strength between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. Consequently, more energy libretexts.orgyoutube.comlibretexts.org is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is part of the rate-determining step.

For example, in a reacti libretexts.orgyoutube.comlibretexts.orgon where a C-H bond on one of the methoxy (B1213986) groups or the aromatic ring of 3,4,5-Trimethoxybenzoic Acid were to be cleaved in the rate-limiting step, substituting it with deuterium (as in this compound) would result in a decreased reaction rate. By measuring this rate difference, researchers can confirm that the C-H bond cleavage is indeed the rate-determining step.

Stable Isotopelibretexts.orglibretexts.orgInternal Standards in Quantitative Analytical Methods

Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry. Their chemical and physic nih.goval properties are nearly identical to their unlabeled counterparts, but they are distinguishable by their mass-to-charge ratio.

Calibrationmusechem.comszabo-scandic.comand Data Normalization in Complex Biological and Environmental Matrices

Quantitative analysis in complex matrices such as blood, urine, or environmental samples is often hampered by "matrix effects," where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. An internal standard is a clearsynth.comtexilajournal.comnih.govdded in a known amount to all samples, calibration standards, and quality controls.

By calculating the ratio azdhs.govwikipedia.org of the analyte signal to the internal standard signal, variations due to sample preparation, injection volume, and matrix effects can be effectively normalized. Since a deuterated standa azdhs.govwikipedia.orgrestek.comrd like this compound behaves almost identically to the unlabeled analyte during extraction and chromatography, it provides the most reliable correction for these variations.

Ensuring Meawaters.comyoutube.comsurement Accuracy and Precision in Mass Spectrometry

The use of stable isotope-labeled internal standards significantly improves the accuracy and precision of quantitative mass spectrometry methods. By compensating for fluct musechem.comwisdomlib.orgnih.govuations in the instrument's response and ionization efficiency, these standards ensure that the measured analyte concentration is a true reflection of its concentration in the original sample.

The process involves cre texilajournal.comyoutube.comresearchgate.netating a calibration curve by plotting the ratio of the analyte response to the internal standard response against the analyte concentration in the standards. The concentration of the nih.govwikipedia.organalyte in an unknown sample is then determined by interpolating its response ratio on this curve. This isotope dilution mas wikipedia.orgs spectrometry (IDMS) approach is a highly accurate quantification technique.

| Parameter | Improvemen researchgate.nett with Stable Isotope Internal Standard | Rationale |

| Accuracy | Significantly enhanced | Compensates for matrix effects and variations in instrument response. |

| Precision | Great texilajournal.comwisdomlib.orgly improved | Corrects for variability in sample preparation and injection volume. |

| Reliability | Inc scispace.comreased | Ensures robust and reproducible measurements across different samples and batches. |

Isotope Tracimusechem.comclearsynth.comng and Metabolic Flux Analysis in Biological Systems

Isotope tracers are invaluable for studying metabolic pathways and quantifying the flow of metabolites, a field known as metabolic flux analysis (MFA). By introducing a labeled medchemexpress.comcreative-proteomics.comnih.govcompound like this compound into a biological system, researchers can track the incorporation of its isotopes into downstream metabolites. 3,4,5-Trimethoxybenzoic a nih.govfrontiersin.orgcid is known to be a plant and human xenobiotic metabolite.

This technique allows fo nih.govr the elucidation of metabolic networks and the determination of the relative contributions of different pathways to the production of a particular metabolite. Mass spectrometry is used medchemexpress.comnih.gov to measure the isotopic enrichment in these downstream products, providing a dynamic view of metabolic activity that cannot be obtained from simply measuring metabolite concentrations. While specific studies de nih.govfrontiersin.orgtailing the use of this compound in MFA were not prevalent in the search results, the principles of isotope tracing are broadly applicable to deuterated compounds in metabolic research.

Tracing Metabolic Pathways of Xenobiotics and Endogenous Metabolites

The study of xenobiotic metabolism—the biochemical modification of foreign chemical substances by living organisms—is crucial for understanding the toxicology and pharmacological activity of drugs, food additives, and environmental pollutants. researchgate.netjax.orgebi.ac.uk These metabolic processes, typically categorized into Phase I (functionalization) and Phase II (conjugation) reactions, convert lipophilic compounds into more polar, excretable metabolites. researchgate.netnih.gov 3,4,5-Trimethoxybenzoic Acid itself is recognized as a human xenobiotic metabolite. nih.gov

Stable isotope-labeled compounds like this compound are indispensable in these investigations. In quantitative methods such as liquid chromatography-mass spectrometry (LC-MS), the deuterated standard is added to a biological sample (e.g., plasma, urine) at a known concentration. Because this compound is nearly identical to the endogenous (unlabeled) analyte in terms of chemical and physical properties, it experiences similar extraction recovery and ionization efficiency during the analytical process. However, its increased mass allows it to be distinguished by the mass spectrometer. By comparing the signal intensity of the analyte to that of the deuterated internal standard, researchers can achieve highly accurate and precise quantification, correcting for any sample loss or matrix effects.

This technique is essential for tracking the metabolic fate of parent compounds. For instance, this compound is a labeled metabolite of the drug Trimebutine. pharmaffiliates.com By administering Trimebutine and using the deuterated acid as a standard, researchers can precisely quantify the formation of its trimethoxybenzoic acid metabolite over time, elucidating the kinetics of the metabolic pathway. Similarly, studies on the bacterial degradation of related compounds, such as 3,4,5-trimethoxycinnamic acid, have shown its conversion to 3,4,5-trimethoxybenzoic acid, indicating specific metabolic routes that could be further explored using isotopic tracers. nih.gov

The use of labeled standards is also critical in metabolomics studies of endogenous pathways. For example, in research on chronic kidney disease, stable isotope-labeled standards are used to quantify a wide array of endogenous metabolites, including those in the tryptophan-kynurenine pathway, to understand disease progression. nih.gov While not an endogenous metabolite itself, this compound exemplifies the class of tools used for such precise biological quantification.

Non-Invasive Deuterium Metabolic Imaging (DMI) in Research Models

Deuterium Metabolic Imaging (DMI) is an emerging magnetic resonance (MR)-based technique that enables the non-invasive, three-dimensional mapping of metabolic pathways in vivo. researchgate.netyale.edunottingham.ac.uk The method involves the administration of a non-radioactive, biocompatible deuterium-labeled substrate, such as [6,6′-²H₂]glucose or [²H₃]acetate. yale.edunih.gov Once administered, these tracers are taken up by cells and metabolized through pathways like glycolysis and the tricarboxylic acid (TCA) cycle. nih.govcam.ac.uk

The deuterium nucleus (²H) has a gyromagnetic ratio and a rapid longitudinal relaxation time that make it detectable with MR spectroscopic imaging (MRSI). nih.gov A key advantage of DMI is the extremely low natural abundance of deuterium in the body, which results in a negligible background signal, eliminating the need for water suppression techniques that are required in standard proton MRSI. nih.gov This allows for the clear detection and quantification of the administered deuterated substrate and its downstream metabolic products, such as lactate (B86563) and glutamate. yale.edu

DMI has been successfully used to visualize metabolic differences between healthy and diseased tissues. In preclinical cancer models and in patients with brain tumors, DMI using deuterated glucose has depicted the Warburg effect—the heightened rate of glycolysis in cancer cells—by mapping the elevated ratio of deuterated lactate to glutamate. researchgate.netyale.edu The technique provides a safe alternative to methods using radioactive tracers, like positron emission tomography (PET), and offers more detailed information on downstream metabolism beyond substrate uptake. researchgate.netnottingham.ac.uk

While current DMI studies have focused on core energy metabolism using substrates like glucose and acetate, the methodology could theoretically be extended to trace the distribution and metabolism of xenobiotics. A compound such as this compound, if administered in sufficient quantities, could potentially be mapped in vivo. Such an application would allow researchers to non-invasively visualize where the compound accumulates in the body and identify the locations of its subsequent metabolic transformations, offering invaluable spatial and temporal information for toxicology and drug development studies.

Advanced Computational Chemistry and Quantum Mechanical Studies

Computational chemistry provides a theoretical framework to predict and understand the properties of molecules, including the subtle but significant effects of isotopic substitution. For this compound, quantum mechanical studies offer deep insights into how deuteration alters its physical and chemical characteristics compared to its hydrogen-containing counterpart.

Theoretical Prediction of Deuteration Effects on Molecular Properties

The replacement of protium (B1232500) (¹H) with deuterium (²H) introduces a significant mass change that influences various molecular properties, all of which can be predicted using computational methods like Density Functional Theory (DFT). mdpi.com One of the most pronounced consequences of deuteration is the alteration of vibrational frequencies. ajchem-a.com Because deuterium is heavier than hydrogen, bonds involving deuterium (e.g., C-D) vibrate at lower frequencies than the corresponding bonds with hydrogen (e.g., C-H). ajchem-a.comuni-muenchen.de This "redshift" in the vibrational spectrum is a direct consequence of the increased reduced mass of the vibrating system and can be accurately calculated. ajchem-a.comuni-rostock.de

These predicted shifts in vibrational spectra are crucial for interpreting experimental data from techniques like infrared (IR) and Raman spectroscopy. Computational models can simulate the entire vibrational spectrum, helping to assign specific peaks to particular molecular motions and confirming the presence and location of deuterium labels.

Beyond vibrational frequencies, deuteration also affects other molecular properties. Theoretical calculations can predict minor changes in bond lengths and angles. The C-D bond is slightly shorter than the C-H bond due to its lower zero-point vibrational energy. Isotopic substitution can also influence electronic properties, such as NMR chemical shifts, which can be simulated to aid in the structural elucidation of complex molecules. mdpi.com Furthermore, thermodynamic properties, including acid-base equilibria, can be affected by deuteration, and theoretical models can be employed to predict these isotope effects. dntb.gov.ua

Quantum Mechanical Treatment of Atomic Nuclei in Deuterated Systems

From a quantum mechanical perspective, a molecule is a collection of atomic nuclei and electrons governed by the Schrödinger equation. ulb.ac.be When treating this system, the Born-Oppenheimer approximation is typically used, which assumes that the motion of the light electrons can be separated from that of the much heavier nuclei. The primary difference between isotopes like protium (¹H) and deuterium (²H) lies in the properties of their nuclei. The deuterium nucleus, or deuteron, contains one proton and one neutron, making it approximately twice as massive as the proton. stackexchange.com It also possesses a different nuclear spin (spin 1 for deuterium versus spin 1/2 for protium). stackexchange.com

This change in mass leads to a different set of quantized energy levels for the deuterated molecule compared to the non-deuterated one. Specifically, the vibrational energy levels are lowered, which accounts for the redshift observed in vibrational spectra. ajchem-a.com Similarly, the rotational energy levels are affected by the change in the moments of inertia. These differences are not approximations but are fundamental consequences of applying quantum mechanics to systems with different nuclear masses. researchgate.net While solving the Schrödinger equation for a complex polyatomic molecule is computationally intensive, modern theoretical chemistry methods provide highly accurate solutions that align well with experimental observations. stackexchange.combinghamton.edu

Simulation of Vibrational Frequencies, Rotational Constants, and Molecular Dynamics

Computational simulations are essential for translating the theoretical principles of quantum mechanics into tangible, predictable data for deuterated molecules like this compound.

Vibrational Frequencies: As established, the substitution of hydrogen with deuterium leads to a predictable decrease in vibrational frequencies due to the increased atomic mass. uni-muenchen.deuni-rostock.de Harmonic vibrational analysis, a common computational task, calculates the force constants of molecular bonds. The same force constants can be used for all isotopologues (molecules differing only in their isotopic composition), as they depend on the electronic structure, which is unaffected by isotopic substitution. uni-muenchen.deuni-rostock.de The vibrational frequencies are then calculated using these force constants and the specific atomic masses. For C-D stretching vibrations, the frequency is typically lower than the corresponding C-H stretch by a factor of approximately 1/√2. ajchem-a.com

Rotational Constants: The rotational motion of a molecule is described by its rotational constants (A, B, C), which are inversely proportional to the principal moments of inertia. Since the moment of inertia depends on both the mass and the position of the atoms, replacing lighter hydrogen atoms with heavier deuterium atoms significantly increases the moments of inertia. Consequently, the rotational constants for this compound will be smaller than those of its non-deuterated form. High-resolution spectroscopy experiments can measure these constants with extreme precision, and computational calculations provide theoretical values that are invaluable for assigning complex rotational spectra. arxiv.orgrsc.orgnih.gov

Molecular Dynamics (MD): MD simulations model the physical movement of atoms and molecules over time. These simulations rely on a force field, which describes the potential energy of the system. To accurately model deuterated systems, the force field must account for the effects of the increased mass. osti.gov MD simulations can reveal how deuteration affects the dynamic behavior of a molecule, including its conformational flexibility and interactions with its environment (e.g., a solvent or a protein binding site). Reactive molecular dynamics simulations can also be used to model chemical reactions, where the mass difference between H and D can lead to different reaction rates and product distributions, an effect known as the kinetic isotope effect. nih.govresearchgate.netresearchgate.net

Table 1: Comparison of Theoretical Properties for C-H vs. C-D Bonds

| Property | C-H Bond | C-D Bond | Rationale for Difference |

| Reduced Mass (μ) | Lower (μ ≈ 0.92 amu) | Higher (μ ≈ 1.71 amu) | Deuterium is ~2x the mass of protium. |

| Vibrational Frequency | Higher (~3000 cm⁻¹) | Lower (~2200 cm⁻¹) | Frequency is inversely proportional to the square root of the reduced mass. ajchem-a.comuni-muenchen.de |

| Zero-Point Energy | Higher | Lower | ZPE is proportional to the vibrational frequency. |

| Bond Length | Longer | Shorter | The lower zero-point energy of the C-D bond results in a slightly shorter average bond length. |

Table 2: Summary of Applications for this compound

| Application Area | Technique | Role of Deuteration |

| Metabolic Tracing | Liquid Chromatography-Mass Spectrometry (LC-MS) | Serves as a mass-shifted internal standard for accurate quantification of the non-labeled analyte. nih.gov |

| Metabolic Imaging | Deuterium Metabolic Imaging (DMI) / MRSI | Acts as a potential non-radioactive tracer to visualize in vivo distribution and metabolism. yale.edunih.gov |

| Enzymology | Mass Spectrometry, Kinetics | Enables tracking of metabolic transformations and the study of kinetic isotope effects. |

| Computational Chemistry | DFT, MD Simulations | Provides a basis for predicting and simulating isotope effects on molecular properties like vibrational frequencies and dynamics. uni-rostock.deosti.gov |

Investigation of Biological Activities of this compound Derivatives in Preclinical Research

The deuterated compound, this compound, serves as a valuable tool in the preclinical investigation of its non-labeled counterpart and its derivatives. The isotopic labeling with nine deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry. This allows for precise measurement of the concentration of 3,4,5-Trimethoxybenzoic acid and its metabolites in biological samples, which is crucial for pharmacokinetic and pharmacodynamic studies. While direct biological activity studies on the d9 variant are not the primary focus, its use is integral to understanding the mechanisms and quantitative aspects of the biological activities of its derivatives.

Research on Antioxidant Mechanisms and Oxidative Stress Mitigation

Derivatives of 3,4,5-trimethoxybenzoic acid have been investigated for their antioxidant properties. In preclinical research, this compound can be used to trace the metabolic fate of these derivatives and to quantify their presence in tissues and cells. This is essential for correlating the concentration of the compounds with their antioxidant effects.

For instance, studies on related phenolic acids have demonstrated their potential to mitigate oxidative stress. By using this compound as an internal standard, researchers can accurately measure the uptake and distribution of antioxidant derivatives in cellular models of oxidative stress. This allows for a more precise determination of the effective concentrations required to scavenge free radicals and protect cells from damage. The use of the deuterated standard ensures that the detected signals are from the compound of interest and not from interfering substances in the biological matrix.

Interactive Data Table: Antioxidant Activity of Related Phenolic Acid Derivatives

| Compound | In Vitro Antioxidant Assay | Model System | Key Findings |

| Gallic Acid | DPPH radical scavenging | Cell-free | High free radical scavenging ability |

| Ferulic Acid | Aβ aggregation inhibition | Alzheimer's disease model | Antineuroinflammatory properties |

| Caffeic Acid | Aβ aggregation inhibition | Alzheimer's disease model | Marked antioxidant properties |

Studies on Anti-inflammatory Pathways and Cytokine Modulation

The anti-inflammatory potential of derivatives of 3,4,5-trimethoxybenzoic acid is an active area of preclinical research. mdpi.comnih.govresearchgate.net The conjugation of 3,4,5-trimethoxybenzyl alcohol with non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory activity. mdpi.comnih.govresearchgate.net In such studies, this compound can be used as a stable isotope-labeled internal standard to quantify the levels of the active derivatives and their metabolites in plasma and inflamed tissues.

This quantitative data is critical for understanding the structure-activity relationships and the pharmacokinetic profiles of these novel anti-inflammatory agents. For example, by measuring the concentration of a 3,4,5-trimethoxybenzoic acid derivative in synovial fluid from an animal model of arthritis, researchers can correlate its local concentration with the observed reduction in inflammation and modulation of pro-inflammatory cytokines like TNF-α and IL-6.

Interactive Data Table: Anti-inflammatory Activity of 3,4,5-Trimethoxybenzyl Alcohol-NSAID Conjugates

| NSAID Conjugate | Animal Model | Reduction in Paw Edema (%) | Mechanism of Action |

| Ibuprofen Derivative | Carrageenan-induced rat paw edema | 67 | Enhanced COX-2 inhibition |

| Ketoprofen Derivative | Carrageenan-induced rat paw edema | 91 | Enhanced COX-2 inhibition |

Neuropharmacological Investigations in Animal Models

In the field of neuropharmacology, understanding the brain penetration and metabolic stability of a compound is paramount. While direct neuropharmacological studies on this compound are not documented, its application as an internal standard is invaluable for preclinical studies of its derivatives that may have neuroprotective or other central nervous system effects.

For example, if a novel derivative of 3,4,5-trimethoxybenzoic acid is being investigated for its potential to treat a neurodegenerative disease, this compound would be essential for quantifying the parent compound and its metabolites in brain tissue and cerebrospinal fluid. This allows for the determination of the blood-brain barrier penetration and the half-life of the compound within the central nervous system, which are critical parameters for assessing its therapeutic potential.

Utilization as a Synthetic Building Block for Novel Chemical Entities

This compound, with its stable isotope labeling, is a versatile starting material for the synthesis of a wide array of novel, deuterated chemical entities for research purposes.

Derivatization for Enhanced Biological Activity or Specific Research Probes

The carboxylic acid group of this compound can be readily modified to create esters, amides, and other derivatives. This allows for the synthesis of deuterated versions of biologically active molecules. These labeled compounds can then be used as probes in various biological assays to study drug-receptor interactions, enzyme inhibition, and metabolic pathways with high precision.

For example, a deuterated derivative with known biological activity can be used in competitive binding assays to determine the affinity of non-labeled compounds for a particular receptor. The increased mass of the deuterated compound allows for its easy detection and quantification by mass spectrometry.

Precursor in Organic Synthesis of Structurally Related Compounds

This compound serves as a key precursor for the synthesis of more complex deuterated molecules. Its trimethoxyphenyl moiety is a common feature in many natural products and pharmacologically active compounds. By starting with the deuterated acid, chemists can introduce the stable isotope label into the core structure of these target molecules.

These labeled compounds are particularly useful in drug metabolism and pharmacokinetic (DMPK) studies. When a deuterated drug candidate is administered, its metabolic fate can be traced by identifying the deuterated metabolites using mass spectrometry. This helps in understanding the metabolic pathways and identifying potential drug-drug interactions.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 3,4,5-Trimethoxybenzoic Acid-d9 while ensuring isotopic purity?

- Methodological Answer : Synthesis typically involves methylating gallic acid derivatives with deuterated methanol (CD₃OD) under acidic or basic conditions. Isotopic purity is ensured via repeated recrystallization in deuterated solvents (e.g., D₂O or CDCl₃) and monitored using mass spectrometry (MS) to confirm >99% deuterium incorporation at the methoxy and carboxylic acid positions. Storage in anhydrous, sealed containers under inert gas prevents proton exchange .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is critical for structural confirmation. For the deuterated form (-d9), the absence of proton signals at methoxy (-OCH₃) and carboxylic acid (-COOH) groups confirms deuteration. Fourier-Transform Infrared Spectroscopy (FT-IR) verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (212.2 g/mol + 9 deuterium units) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) is preferred for quantification. A C18 column and mobile phase of acetonitrile:0.1% deuterated acetic acid in D₂O (60:40 v/v) achieve baseline separation. Calibration curves using deuterated internal standards (e.g., d₃-methoxy analogs) improve accuracy. Titration methods are less suited due to interference from deuterium’s kinetic isotope effects .

Advanced Research Questions

Q. How do kinetic isotope effects (KIEs) of this compound influence its metabolic stability in pharmacokinetic studies?

- Methodological Answer : Deuterium substitution at methoxy groups reduces metabolic cleavage by cytochrome P450 enzymes, enhancing half-life. In vitro assays (e.g., liver microsomes) under deuterated PBS (pH 7.4) should compare degradation rates of deuterated vs. non-deuterated analogs. LC-MS/MS quantifies parent compound and metabolites (e.g., demethylated derivatives) to model KIEs .

Q. What experimental strategies resolve discrepancies between HPLC and LC-MS data for this compound in biological samples?

- Methodological Answer : Discrepancies often arise from matrix effects or deuterium loss during ionization. Use matrix-matched calibration standards and isotopically labeled surrogates (e.g., d₉-benzoic acid) to normalize signal suppression. Grubbs’ test (α = 0.05) identifies outliers in replicate analyses, while post-column infusion of deuterated solvents stabilizes ionization efficiency .

Q. How can researchers optimize reaction conditions for synthesizing deuterated analogs without proton back-exchange?

- Methodological Answer : Conduct reactions in anhydrous deuterated solvents (e.g., DMF-d₇ or THF-d₈) under nitrogen/argon. Catalytic deuterium exchange (e.g., D₂O/Pd/C) at elevated temperatures (80–100°C) ensures complete deuteration. Monitor reaction progress via in-situ Raman spectroscopy to track C-D bond formation (2100–2300 cm⁻¹) .

Q. What role does this compound play in studying enzyme inhibition mechanisms?

- Methodological Answer : As a stable isotope-labeled probe, it tracks binding interactions with enzymes like tyrosine kinases or acetyltransferases. Surface Plasmon Resonance (SPR) with deuterated buffer (e.g., HEPES-d₁₈) measures binding kinetics (kₐₙ, kₒff). Competitive inhibition assays using non-deuterated ligands quantify isotope-induced affinity changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.